molecular formula C15H13N3O2 B14223641 9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione CAS No. 824405-33-6

9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione

Cat. No.: B14223641
CAS No.: 824405-33-6
M. Wt: 267.28 g/mol
InChI Key: STAOXIHZXUPIHD-UHFFFAOYSA-N
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Description

9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one with hydrazine hydrate in ethanol to form the key intermediate, which is then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another heterocyclic compound with a similar structure but different pharmacological properties.

    Quinolone: Known for its antibacterial properties and used in various antibiotics.

Uniqueness

9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione stands out due to its unique dimethylamino and methyl substitutions, which enhance its biological activity and specificity compared to other quinoline derivatives .

Properties

CAS No.

824405-33-6

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

9-(dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C15H13N3O2/c1-8-6-9-12(17-7-8)15(20)11-10(18(2)3)4-5-16-13(11)14(9)19/h4-7H,1-3H3

InChI Key

STAOXIHZXUPIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)N(C)C)N=C1

Origin of Product

United States

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